Trifluoroacetic acid-d

Catalog No.
S703652
CAS No.
599-00-8
M.F
C2HF3O2
C2HF3O2
CF3COOH
M. Wt
114.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetic acid-d

CAS Number

599-00-8

Product Name

Trifluoroacetic acid-d

IUPAC Name

2,2,2-trifluoroacetic acid

Molecular Formula

C2HF3O2
C2HF3O2
CF3COOH

Molecular Weight

114.02 g/mol

InChI

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

DTQVDTLACAAQTR-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O

Solubility

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane.
In water, miscible at 20 °C
1000 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 100 (very good)

Synonyms

2,2,2-Trifluoroacetic Acid-d; NSC 77366-d; Perfluoroacetic Acid-d; TFA-d; Trifluoroacetic Acid-d; Trifluoroethanoic Acid-d

Canonical SMILES

C(=O)(C(F)(F)F)O

Isomeric SMILES

[2H]OC(=O)C(F)(F)F

Trifluoroacetic acid-d is a deuterated form of trifluoroacetic acid, which is a synthetic organofluorine compound with the chemical formula CF3CO2H\text{CF}_3\text{CO}_2\text{H}. It is characterized by the replacement of hydrogen atoms in the acetic acid molecule with fluorine atoms, resulting in a colorless liquid that has a strong, vinegar-like odor. This compound is known for its high acidity, being approximately 34,000 times more acidic than acetic acid due to the electron-withdrawing effects of the trifluoromethyl group, which stabilizes the anionic conjugate base formed upon deprotonation .

TFA-d is a corrosive and irritating liquid. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling TFA-d. Avoid contact with skin and eyes.
  • Disposal: Dispose of waste TFA-d according to local regulations for hazardous waste [].
In clusters of trifluoroacetic acid (CF 3 COOH ..." class="citation ml-xs inline" data-state="closed" href="https://www.sciencedirect.com/science/article/abs/pii/S1387380605002800" rel="nofollow noopener" target="_blank"> . This property can be exploited in physical chemistry experiments to understand electron-induced processes.

Trifluoroacetic acid-d is not biologically active in the traditional sense but can influence biological systems due to its strong acidity and potential toxicity. It is harmful when inhaled and can cause severe skin burns. Additionally, trifluoroacetic acid is toxic to aquatic organisms even at low concentrations . Its metabolic breakdown products can also have implications for human health, particularly concerning exposure through contaminated water and food sources.

The synthesis of trifluoroacetic acid-d typically involves the electrofluorination of acetic anhydride or acetyl chloride followed by hydrolysis. The general reaction scheme can be summarized as follows:

  • Electrofluorination:
    CH3COCl+4HFCF3COF+3H2+HCl\text{CH}_3\text{COCl}+4\text{HF}\rightarrow \text{CF}_3\text{COF}+3\text{H}_2+\text{HCl}
  • Hydrolysis:
    CF3COF+H2OCF3COOH+HF\text{CF}_3\text{COF}+\text{H}_2\text{O}\rightarrow \text{CF}_3\text{COOH}+\text{HF}

For deuterated variants, deuterium-labeled reagents are used during synthesis to introduce deuterium at specific positions .

Trifluoroacetic acid-d finds applications primarily in organic chemistry and analytical techniques. Its uses include:

  • Peptide Synthesis: As a strong acid for deprotecting amino acids during peptide synthesis.
  • Liquid Chromatography: Employed as an ion-pairing agent in high-performance liquid chromatography (HPLC) for separating peptides and small proteins.
  • Nuclear Magnetic Resonance Spectroscopy: Acts as a solvent for NMR studies due to its volatility and solubility properties.
  • Mass Spectrometry: Used as a calibrant due to its well-defined mass characteristics .

Trifluoroacetic acid-d shares similarities with several other fluorinated carboxylic acids. Below are some comparable compounds along with their unique features:

CompoundFormulaUnique Features
Fluoroacetic AcidCH2FCOOH\text{CH}_2\text{F}\text{COOH}Highly toxic; naturally occurring rodenticide
Difluoroacetic AcidCHF2COOH\text{CHF}_2\text{COOH}Less toxic than fluoroacetic acid; used as a herbicide
Trichloroacetic AcidCCl3COOH\text{CCl}_3\text{COOH}Stronger oxidizing agent; used in cosmetic procedures
Perfluorobutyric AcidC4F8O2\text{C}_4\text{F}_8\text{O}_2Fully fluorinated; used in specialized chemical applications

Trifluoroacetic acid-d is unique due to its specific isotopic labeling (deuterium), which allows for enhanced resolution in spectroscopic methods compared to its non-deuterated counterparts. Its strong acidity combined with fluorine's electronegativity gives it distinct reactivity patterns not found in other similar compounds .

Physical Description

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent.
Liquid
Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB]
FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Liquid
Colorless, fuming liquid; hygroscopic

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

113.99286376 g/mol

Monoisotopic Mass

113.99286376 g/mol

Boiling Point

72.4 °C
Enthalpy of vaporization: 33 kJ/mol at boiling point
72 °C

Heavy Atom Count

7

Vapor Density

Relative vapor density (air = 1): 3.9

Density

1.531 at 20 °C
Relative density (water = 1): 1.5

Odor

Sharp biting odor
Strong pungent odo

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen fluorides/

Melting Point

-15.4 °C
-15 °C

UNII

E5R8Z4G708

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (12.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

110.0 [mmHg]
Vapor pressure, kPa at 20 °C: 11

Pictograms

Irritant

Corrosive;Irritant

Other CAS

599-00-8

Metabolism Metabolites

To elucidate the possible role of biotransformation in 1,1,1,3,3-pentafluoropropane (HFC-245fa)-induced cardiotoxicity, the biotransformation of HFC-245fa was investigated in rats after inhalation exposure ... Male and female rats were exposed by inhalation to 50,000, 10,000, and 2,000 ppm 1,1,1,3,3-pentafluoropropane for 6 hr, urine was collected for 72 hr ... Trifluoroacetic acid and inorganic fluoride were identified as major urinary metabolites of 1,1,1,3,3-pentafluoropropane ... .
Trifluoroacetic acid is a known human metabolite of (R)-halothane.

Wikipedia

Trifluoroacetic_acid
Hesperetin

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 1st degree
PFAS -> Ultra Short Chain PFcarboxylic acids
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Trifluoroacetic acid has been prepared by the electrochemical fluorination of acetyl chloride or acetic anhydride in anhydrous hydrogen fluoride using the Simons process ... followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Preparation: ... A. L. Henne, US 2371757 (1945 to du Pont)

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Basic Organic Chemical Manufacturing
Acetic acid, 2,2,2-trifluoro-: ACTIVE

Analytic Laboratory Methods

Analyte: trifluoroacetic acid; matrix: chemical purity; procedure: dissolution in water and alcohol; potentiometric titration with sodium hydroxide

Dates

Modify: 2023-08-15

Explore Compound Types